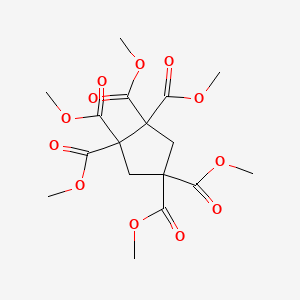
N-(3-fluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, commonly known as FTAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields such as medicine, chemistry, and biology. In
Mecanismo De Acción
The mechanism of action of FTAA involves its ability to bind to amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases. FTAA has a high affinity for amyloid fibrils, which allows it to be used as a diagnostic tool for detecting the presence of these fibrils. FTAA has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to cell death.
Biochemical and Physiological Effects:
FTAA has been found to have various biochemical and physiological effects. In vitro studies have shown that FTAA can inhibit the growth of cancer cells by inducing apoptosis. FTAA has also been found to have a protective effect on neurons and can prevent the formation of amyloid fibrils in vitro. However, the physiological effects of FTAA in vivo are still not fully understood, and further research is needed to determine its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTAA has several advantages for lab experiments, including its ability to selectively bind to amyloid fibrils and its relatively simple synthesis method. However, there are also some limitations to using FTAA in lab experiments. For example, FTAA has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the use of FTAA in lab experiments requires specialized equipment and expertise, which can be a barrier to its widespread use.
Direcciones Futuras
There are several future directions for research on FTAA. One area of research is the development of more effective diagnostic tools for detecting amyloid fibrils in vivo. Another area of research is the development of FTAA-based therapies for the treatment of neurodegenerative diseases and cancer. Additionally, there is a need for further research on the physiological effects of FTAA in vivo and its potential side effects.
Conclusion:
In conclusion, FTAA is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications in various fields such as medicine, chemistry, and biology. FTAA has been extensively studied for its various scientific research applications, including its potential as a diagnostic tool for detecting amyloid fibrils and its ability to inhibit the growth of cancer cells. Despite its potential, further research is needed to fully understand the physiological effects of FTAA in vivo and its potential therapeutic applications.
Métodos De Síntesis
FTAA can be synthesized using various methods, including the reaction of 3-fluoroaniline with 2-thiophene carboxylic acid, followed by the addition of 1-azepanecarboxylic acid and acid chloride. The resulting compound is then purified using column chromatography. This method is relatively simple and has been used to synthesize FTAA in large quantities for research purposes.
Aplicaciones Científicas De Investigación
FTAA has been extensively studied for its various scientific research applications. One of the most significant applications of FTAA is in the field of medicine. FTAA has been found to have potential as a diagnostic tool for detecting amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. FTAA has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-13-6-4-7-14(12-13)19-17(21)20-10-3-1-2-8-15(20)16-9-5-11-22-16/h4-7,9,11-12,15H,1-3,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECBJZYXXLKMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

